molecular formula C22H29FO4 B13847651 2-(1-Piperazinyl)-phenol Dihydrochloride

2-(1-Piperazinyl)-phenol Dihydrochloride

Cat. No.: B13847651
M. Wt: 376.5 g/mol
InChI Key: GAKMQHDJQHZUTJ-MKOACCBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Piperazinyl)-phenol Dihydrochloride is the dihydrochloride salt of 2-(1-Piperazinyl)-phenol (CAS 1011-17-2), an organic compound featuring a phenol group bound to a piperazine ring . The parent compound has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol . Piperazine derivatives are of significant interest in medicinal chemistry and pharmacology. The piperazine ring is a common building block found in a variety of bioactive molecules and pharmaceuticals, contributing to properties such as enhanced solubility and the ability to interact with biological targets . For instance, piperazine is the core structure in several anthelmintic agents, where it acts as a GABA receptor agonist, leading to flaccid paralysis in parasites . Furthermore, substituted piperazine derivatives are extensively researched for their potential application in developing new therapies, including antimalarial agents . This compound serves as a versatile chemical intermediate for the synthesis of more complex piperazine-containing molecules for research purposes . Handle with care. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It must not be used for household purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

IUPAC Name

(6R,8S,9R,10R,11S,13S,14R,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13-,14+,16+,17-,19+,20-,21-,22-/m0/s1

InChI Key

GAKMQHDJQHZUTJ-MKOACCBBSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F

Origin of Product

United States

Advanced Synthetic Strategies and Chemical Modifications

Methodologies for the Synthesis of the 2-(1-Piperazinyl)-phenol Core

The synthesis of the 2-(1-piperazinyl)-phenol core structure relies on established and innovative organic chemistry methodologies. These approaches focus on the efficient construction of the N-arylpiperazine linkage and the formation of the piperazine (B1678402) ring itself.

Established Synthetic Routes for Substituted Piperazines and Phenolic Ethers

The formation of the N-aryl bond in 2-(1-piperazinyl)-phenol is a critical step, often achieved through well-established cross-coupling reactions. Key methods include Palladium-catalyzed Buchwald-Hartwig coupling, Copper-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient systems. mdpi.com For a phenol-containing substrate, the hydroxyl group typically requires protection prior to these coupling reactions to prevent unwanted side reactions.

Alternatively, the piperazine ring can be constructed from a suitable aniline (B41778) precursor, such as 2-aminophenol (B121084) (with a protected hydroxyl group), by reacting it with bis(2-chloroethyl)amine. researchgate.net

The synthesis of phenolic ethers, a related structural class, is commonly achieved through Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. More advanced methods include the Mitsunobu reaction, which allows for the coupling of phenols with alcohols under mild conditions. organic-chemistry.org

Table 1: Established Methods for N-Arylpiperazine Synthesis

Reaction NameCatalyst/ReagentsSubstratesDescription
Buchwald-Hartwig Amination Palladium catalyst, Ligand, BaseAryl halide/triflate, PiperazineA versatile Pd-catalyzed cross-coupling reaction forming a carbon-nitrogen bond. mdpi.com
Ullmann-Goldberg Reaction Copper catalyst, Ligand, BaseAryl halide, PiperazineA classic Cu-catalyzed method for N-arylation, often requiring higher temperatures. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) BaseElectron-deficient aryl halide, PiperazineOccurs when the aromatic ring is activated by electron-withdrawing groups. mdpi.com
Ring Formation N/AAniline derivative, bis(2-chloroethyl)amineDirect construction of the piperazine ring onto an existing aniline. researchgate.net

Novel Approaches and High-Yield Preparations for Related Analogues

Recent advancements in synthetic chemistry have provided novel and high-yield pathways to piperazine-containing molecules. One such innovative strategy involves the catalytic reductive cyclization of dioximes. nih.gov This method builds the piperazine ring from a primary amino group via a sequential double Michael addition to nitrosoalkenes, followed by a stereoselective catalytic reductive cyclization, offering a straightforward route to structurally diverse piperazines. nih.govnih.gov

Another modern approach is the asymmetric lithiation–trapping of N-Boc piperazines. This technique allows for the direct and enantioselective functionalization of the piperazine ring's carbon atoms, providing access to chiral, C-substituted analogues that are otherwise difficult to synthesize. acs.org Visible-light photoredox catalysis has also emerged as a powerful tool, enabling C-H functionalization of the piperazine ring under mild conditions. organic-chemistry.org

Catalytic Methods in Piperazine Ring Formation and Functionalization

Catalysis is central to the modern synthesis and functionalization of the piperazine scaffold. Transition metals play a pivotal role in many of these transformations.

Palladium: Palladium catalysts are widely used for both C-N bond formation in arylpiperazines and for cyclization reactions to form the piperazine ring itself from appropriate diamine precursors. mdpi.comorganic-chemistry.org

Copper: Copper catalysts are fundamental to the classic Ullmann reaction and are also employed in newer, more efficient ligand-assisted C-O coupling reactions for diaryl ether synthesis. mdpi.comresearchgate.net

Iridium: Iridium-based catalysts have been developed for the regio- and diastereoselective synthesis of complex, C-substituted piperazines through a [3+3]-cycloaddition of imines. acs.org This atom-economical process operates under mild conditions and provides access to unique stereoisomers. acs.org

Rhodium and Others: Other metals like Rhodium have been investigated for catalytic C-H arylation of phenols. nih.gov Additionally, non-noble metal catalysts and even catalyst-free electrochemical methods are being explored for more environmentally benign syntheses. researchgate.net A novel approach uses HZSM-5 zeolite modified with CaCl2 to prepare piperazine from ethylenediamine. researchgate.net

Derivatization and Analog Synthesis for Research Exploration

The 2-(1-piperazinyl)-phenol scaffold possesses two key reactive sites: the phenolic hydroxyl group and the secondary amine on the piperazine ring. These sites allow for extensive derivatization to explore structure-activity relationships in various research contexts.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for chemical modification. nih.gov Its functionalization can significantly alter the compound's properties, such as solubility, polarity, and hydrogen-bonding capability.

Common derivatization strategies include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) yields aryl ethers. This modification can be used to introduce a wide variety of alkyl or aryl substituents. organic-chemistry.orgnih.gov

Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) produces corresponding esters. nih.gov This is a common strategy to create prodrugs or modulate the compound's electronic properties.

Carbonate Formation: Reaction with chloroformates can yield carbonate derivatives, which have been shown to increase the antioxidant activity of some phenolic compounds. nih.gov

These modifications are crucial for probing how interactions at this position affect biological targets. researchgate.net

Substitutions at the Piperazine Nitrogen Atoms

The secondary amine (N-4 position) of the piperazine ring is nucleophilic and readily undergoes substitution, making it the most common site for derivatization in drug discovery. nih.gov Introducing substituents at this position can profoundly impact a molecule's pharmacological profile and pharmacokinetic properties.

Key synthetic methods for N-substitution include:

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates. mdpi.com An alternative and widely used method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms amides, which can serve as a linker to other chemical moieties. nih.gov

N-Arylation: The same cross-coupling methods used to form the core (e.g., Buchwald-Hartwig) can be employed to attach a second aryl group to the N-4 nitrogen. mdpi.com

The ability to easily introduce diverse functional groups at this position makes the piperazine scaffold a highly valuable and versatile building block in the design of new chemical entities. researchgate.netnih.gov

Table 2: Common Derivatization Reactions

Site of DerivatizationReaction TypeReagentsResulting Functional Group
Phenolic -OH EtherificationAlkyl Halide, BaseEther (-OR)
Phenolic -OH EsterificationAcyl Chloride/Anhydride, BaseEster (-OC(O)R)
Piperazine N-H N-AlkylationAlkyl Halide, BaseTertiary Amine (-NR)
Piperazine N-H Reductive AminationAldehyde/Ketone, Reducing AgentTertiary Amine (-NCH₂R)
Piperazine N-H N-AcylationAcyl Chloride/Anhydride, BaseAmide (-NC(O)R)

Aromatic Ring Modifications and Halogenation Strategies

The aromatic phenol (B47542) ring of 2-(1-Piperazinyl)-phenol is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and the piperazinyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the positions available for modification are C4, C5, and C6 relative to the hydroxyl group. The hydroxyl group is a more powerful activating group and will be the primary director of substitution.

Halogenation is a key modification strategy for aromatic rings, often serving as a precursor for further functionalization through cross-coupling reactions. rsc.org The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the electronic and steric properties of the molecule, which is a common tactic in medicinal chemistry to enhance biological activity or metabolic stability.

Electrophilic Halogenation: Direct halogenation of the phenol ring is the most straightforward approach. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are often preferred over elemental halogens (e.g., Br₂) for their milder reaction conditions and improved regioselectivity. beilstein-journals.orgresearchgate.net The choice of solvent and catalyst can further influence the outcome. For instance, mechanochemical, solvent-free methods using N-halosuccinimides have been developed as environmentally benign strategies for the halogenation of phenols. beilstein-journals.org

The regioselectivity is dictated by the combined directing effects of the existing substituents. The hydroxyl group strongly directs ortho and para. The para position (C4) is sterically accessible. The ortho position (C6) is also electronically activated. The piperazinyl group at C2 also directs ortho and para, reinforcing the activation at the C4 and C6 positions. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions. Controlling mono- versus poly-halogenation can be challenging due to the high activation of the ring, often requiring careful control of stoichiometry and reaction conditions. beilstein-journals.org

Directed C-H Functionalization: Modern synthetic methods allow for C-H bond halogenation with high regioselectivity through the use of directing groups. rsc.org In the case of 2-(1-Piperazinyl)-phenol, the nitrogen atoms of the piperazine ring or the oxygen of the hydroxyl group could potentially act as directing groups to guide a metal catalyst to a specific C-H bond, enabling selective halogenation. This strategy offers a powerful way to access isomers that may not be favored under standard electrophilic substitution conditions.

Below is a table summarizing potential halogenation strategies applicable to the aromatic ring of 2-(1-Piperazinyl)-phenol.

Reagent/MethodTarget HalogenTypical ConditionsPotential Advantages
N-Bromosuccinimide (NBS)BromineAcetonitrile or DMF, room temp.Mild conditions, good selectivity for activated rings. researchgate.net
N-Chlorosuccinimide (NCS)ChlorineAcetic acid or CH₂Cl₂, room temp.Common and effective chlorinating agent.
N-Iodosuccinimide (NIS)IodineAcetonitrile, often with a catalyst like TFA.Useful for introducing iodine for cross-coupling.
Selectfluor®FluorineAcetonitrile, room temp.Electrophilic fluorinating agent.
Transition Metal CatalysisVariousPd, Ru, or Rh catalyst with a directing group strategy.High regioselectivity, functionalization of otherwise inert C-H bonds. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Compounds

A critical aspect of a compound's chemical identity is its stereochemistry. The compound 2-(1-Piperazinyl)-phenol is an achiral molecule. nih.gov This is because it does not possess a chiral center (an atom, typically carbon, bonded to four different groups) and lacks any other elements of chirality such as axial or planar chirality. As a result, the molecule is superimposable on its mirror image and does not exist as a pair of enantiomers.

Since 2-(1-Piperazinyl)-phenol is achiral, the concepts of stereoselective synthesis and chiral resolution are not applicable to the parent compound itself. These techniques are exclusively used for the synthesis or separation of chiral molecules.

However, for the purpose of providing a comprehensive overview of techniques relevant to related pharmaceutical compounds, a general discussion of stereoselective synthesis and chiral resolution is presented below. Many bioactive molecules containing substituted piperazine or phenol moieties are chiral, and for these derivatives, obtaining a single enantiomer is often crucial, as different enantiomers can have distinct pharmacological and toxicological profiles. rsc.org

Stereoselective Synthesis: This involves synthesizing a chiral molecule in a way that preferentially yields one enantiomer or diastereomer over others. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. Asymmetric synthesis is a subset of stereoselective synthesis that aims to produce a single enantiomer from an achiral or racemic precursor.

Chiral Resolution: Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, enantiomerically pure components. wikipedia.org This is a widely used industrial method for producing single-enantiomer drugs. nih.gov Common techniques include:

Diastereomeric Salt Formation: This is the most common method for resolving racemic amines or acids. wikipedia.org The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for a basic compound) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pharmtech.com The resolving agent is then chemically removed to yield the pure enantiomers.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus enabling their separation. nih.gov This method is highly effective but can be more expensive for large-scale production. pharmtech.com

Enzymatic Resolution: Enzymes are inherently chiral and can be used to selectively react with only one enantiomer in a racemic mixture, a process known as kinetic resolution. The reacted and unreacted enantiomers can then be separated based on their different chemical structures.

The following table summarizes common chiral resolution techniques that would be applicable to chiral derivatives of 2-(1-Piperazinyl)-phenol.

TechniquePrincipleCommon Application
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization. wikipedia.orgRacemic amines and carboxylic acids.
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. nih.govAnalytical and preparative scale separation of a wide range of chiral compounds.
Kinetic Resolution (Enzymatic)An enzyme selectively catalyzes the transformation of one enantiomer, allowing for separation of the reacted and unreacted forms.Racemic alcohols, esters, and amines.
Preferential CrystallizationSeeding a supersaturated solution of a racemate with a crystal of one enantiomer to induce its selective crystallization. Applicable only to racemic compounds that form conglomerates (separate crystals of each enantiomer).

Preclinical Pharmacological Investigations and Mechanistic Studies

In Vitro Receptor Binding and Ligand Affinity Profiling

No specific data regarding the in vitro receptor binding profile for 2-(1-Piperazinyl)-phenol Dihydrochloride was found in the conducted literature search. While many compounds containing a piperazine (B1678402) ring exhibit activity at various neurotransmitter receptors, the affinity and selectivity of this specific chemical entity have not been publicly reported.

There is no available data on the binding affinity (e.g., Kᵢ values) or functional activity of this compound at 5-HT₁A, 5-HT₇, or any other serotonin (B10506) receptor subtypes. The arylpiperazine motif is a well-known pharmacophore for 5-HT₁A receptor ligands, but specific experimental results for this compound are absent from the scientific literature reviewed.

Information detailing the interaction of this compound with dopamine (B1211576) receptor subtypes, including D₂, D₃, and D₄, is not available. N-phenylpiperazine derivatives have been explored as ligands for D₂-like dopamine receptors, but specific binding data for the subject compound could not be located.

The properties of this compound as a ligand for sigma-1 (σ₁) and sigma-2 (σ₂) receptors have not been described in the available literature. Although piperazine and piperidine (B6355638) moieties are common structural features in sigma receptor ligands, the specific affinity of this compound for these receptors is unknown.

No studies documenting the interaction between this compound and the cannabinoid receptor 1 (CB1) were identified.

The binding affinity of this compound for the dopamine transporter (DAT) and the serotonin transporter (SERT) has not been reported in the reviewed scientific literature.

Enzyme Modulation and Inhibition Kinetics (e.g., Monoacylglycerol Lipase (B570770) - MAGL)

There is no information available regarding the ability of this compound to modulate or inhibit the activity of monoacylglycerol lipase (MAGL) or any other enzyme. While piperazinyl-containing compounds have been investigated as MAGL inhibitors, the specific activity and inhibition kinetics for this molecule are not documented.

Preclinical Efficacy Studies in Non-Human Models (Mechanistic Focus)

While direct in vivo receptor occupancy studies for this compound are not extensively documented in publicly available literature, the pharmacological profile of structurally related compounds, particularly those containing the 1-(2-methoxyphenyl)piperazine (B120316) (MPP) moiety, provides significant insights into its likely molecular targets. Research has consistently demonstrated that arylpiperazine derivatives exhibit a high affinity for various neurotransmitter receptors, most notably serotonin (5-HT) and adrenergic receptors.

Derivatives of MPP are recognized for their significant interaction with 5-HT1A receptors. For instance, the compound 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a known 5-HT1A antagonist with high affinity (Ki = 0.6 nM). nih.gov However, it also displays a nearly equal affinity for α1-adrenergic receptors (Ki = 0.8 nM). nih.gov Structure-activity relationship (SAR) studies on analogues of NAN-190 have aimed to enhance selectivity for the 5-HT1A receptor over the α1-adrenergic sites. These studies have shown that modifications to the molecule can significantly alter the binding profile, with some derivatives achieving over 160-fold selectivity for the 5-HT1A receptor. nih.gov

Furthermore, other research has explored new 2-(methoxyphenyl)piperazine derivatives, evaluating their affinity for 5-HT1A receptors and their antagonist activity at α1-adrenergic receptors. acs.org Certain derivatives with cycloalkyl moieties demonstrated high affinity for 5-HT1A sites (Ki = 0.12–0.63 nM) while being devoid of antagonist activity at α1-adrenergic receptors. acs.org

More recently, a 2-methoxyphenyl piperazine derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, was synthesized and evaluated for its potential in mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) using Positron Emission Tomography (PET). nih.gov In vitro autoradiography and in vivo PET studies in animals confirmed high uptake of the radiolabeled ligand in mGluR1-rich regions of the brain, such as the cerebellum, thalamus, and striatum, indicating its suitability for mGluR1 imaging. nih.gov This suggests that in addition to serotonin and adrenergic receptors, glutamate receptors may also be a target for this class of compounds.

These findings collectively suggest that this compound likely interacts with a range of G-protein coupled receptors (GPCRs). Its receptor occupancy profile is anticipated to include significant engagement with serotonin receptors, with a particular emphasis on the 5-HT1A subtype, and potential interactions with adrenergic and glutamate receptors. The precise in vivo occupancy and selectivity profile would require direct experimental validation.

Table 1: Receptor Binding Affinities of Selected Arylpiperazine Analogs

Compound Receptor Target Binding Affinity (Ki) Selectivity
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) 5-HT1A 0.6 nM ~1:1 (vs. α1-adrenergic)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) α1-adrenergic 0.8 nM ~1:1 (vs. 5-HT1A)
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine 5-HT1A 0.4 nM 160-fold over α1-adrenergic
Bicyclo[3.3.0]octane derivative (2a) 5-HT1A 0.24 nM Devoid of α1-adrenergic antagonist activity
Norbornane derivative (2f) 5-HT1A 0.12 nM Devoid of α1-adrenergic antagonist activity

The elucidation of cellular pathways and signal transduction mechanisms for this compound is primarily inferred from studies on its structural analogs that target 5-HT1A receptors. The 5-HT1A receptor is a classic GPCR that couples to inhibitory Gi/Go proteins. Activation of this receptor typically leads to the inhibition of adenylyl cyclase activity, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP).

Preliminary studies on an analogue of a 5-HT1A antagonist, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, demonstrated that it retains antagonist activity in a 5-HT1A-coupled adenylyl cyclase assay. nih.gov This indicates that the compound can block the serotonin-mediated inhibition of adenylyl cyclase, thereby preventing the downstream effects of decreased cAMP levels. The signal transduction cascade following 5-HT1A receptor modulation also involves ion channels. The activation of Gi/Go proteins can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.

Given the high affinity of many arylpiperazine derivatives for the 5-HT1A receptor, it is plausible that this compound modulates these key signaling pathways. Its functional activity as either an agonist or antagonist would determine the specific downstream cellular response. If it acts as an antagonist, it would block the effects of endogenous serotonin, leading to a disinhibition of adenylyl cyclase and a closure of GIRK channels in relevant neuronal populations.

Beyond the well-characterized 5-HT1A pathways, the potential interaction with mGluR1 receptors, as suggested by imaging studies of a related compound, implies the possible modulation of different signaling cascades. nih.gov mGluR1 receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, influencing a wide array of cellular processes including synaptic plasticity and neurotransmitter release.

Table 2: Potential Signal Transduction Pathways Modulated by this compound Based on Analog Studies

Receptor Target G-Protein Coupling Primary Effector Key Second Messengers Cellular Response
5-HT1A Gi/Go Adenylyl Cyclase (Inhibition) ↓ cAMP Inhibition of neuronal firing
5-HT1A Gi/Go GIRK Channels (Activation) K+ efflux Membrane hyperpolarization
mGluR1 Gq/G11 Phospholipase C (Activation) ↑ IP3, ↑ DAG, ↑ Ca2+ Modulation of synaptic transmission and plasticity

Several studies have highlighted the potential of piperazine-containing compounds as anti-malarial agents. A series of flavonoid derivatives incorporating a piperazinyl chain demonstrated in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with some compounds showing efficacy in the sub-micromolar range. nih.govresearchgate.net One of the most active compounds from this series was also effective in vivo in a Plasmodium yoelii nigeriensis infected mouse model when administered orally. nih.gov

The precise anti-malarial mechanism of this compound has not been directly investigated, but research on other aryl piperazine derivatives offers potential insights. One study involving piperazine and pyrrolidine (B122466) derivatives evaluated their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of P. falciparum. nih.gov The most active compound in this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl]propan-1-ol, exhibited an IC50 of 0.5 μM. nih.gov In silico molecular docking studies suggested that this compound binds to the active site of plasmepsin II, a parasitic enzyme. nih.gov Plasmepsins are aspartic proteases that play a crucial role in the degradation of hemoglobin within the parasite's food vacuole, a process essential for its survival and growth. Inhibition of these enzymes disrupts the parasite's nutrient supply and leads to its death.

Another investigation into piperazine-tethered thiazole (B1198619) compounds identified a hit compound with an EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com Mechanistic studies on this compound revealed that it is an early-acting agent, capable of inhibiting multiple stages of the parasite's intraerythrocytic development. When added at the early or late ring stages, it prevented development into the trophozoite stage, and when administered at the trophozoite or schizont stages, it hindered schizont development. mdpi.com This suggests a mechanism of action distinct from many known anti-malarials and points to the potential for piperazine derivatives to interfere with critical developmental processes in the parasite.

Therefore, the anti-malarial mechanism of this compound may involve the inhibition of essential parasitic enzymes like plasmepsins or interference with the parasite's developmental cycle within red blood cells.

Table 3: Antiplasmodial Activity of Structurally Related Piperazine Derivatives

Compound Class Parasite Strain(s) In Vitro Activity Proposed Mechanism
Piperazinyl Flavones P. falciparum (Thai - sensitive, FcB1, K1 - resistant) Micromolar to sub-micromolar IC50 Not elucidated
Aryl Piperazine-Propanol Derivative P. falciparum (FCR-3 - resistant) IC50 = 0.5 μM Inhibition of Plasmepsin II
Piperazine-Tethered Thiazole P. falciparum (Dd2 - resistant) EC50 = 102 nM Inhibition of early-stage parasite development

While direct studies on the gastroprotective effects of this compound are not available, research on a related zinc complex provides insights into the potential mechanisms by which piperazine-containing molecules can protect the gastric mucosa. A novel compound, dichlorido-zinc(II)-4-(2-(5-methoxybenzylideneamino)ethyl)piperazin-1-iumphenolate (ZnHMS), was evaluated for its gastroprotective activity against ethanol-induced ulcers in rats. nih.gov

Oral administration of ZnHMS dose-dependently inhibited the formation of gastric lesions. nih.gov The gastroprotective mechanism of ZnHMS appears to be multifactorial. It was found to significantly increase the gastric mucus content, a critical component of the mucosal barrier that protects the epithelium from damaging agents. nih.gov The study also investigated the compound's effect on inflammatory mediators. In the ethanol-induced ulcer model, there were significant alterations in the serum levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov Treatment with ZnHMS was shown to modulate these acute alterations, suggesting that its gastroprotective effect is, at least in part, due to the adjustment of inflammatory cytokine-mediated oxidative damage to the gastric mucosa. nih.gov

General mechanisms of gastroprotection often involve the enhancement of mucosal defense factors. Studies on other gastroprotective agents have shown that mechanisms can include the increased production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), which inhibits acid secretion and stimulates mucus and bicarbonate secretion. nih.gov Another protective pathway involves the role of nitric oxide (NO) and sulfhydryl compounds, which contribute to maintaining mucosal blood flow and integrity. mdpi.com For example, the gastroprotective effect of the natural product oleuropein (B1677263) in an indomethacin-induced ulcer model was associated with a reduction in inflammation and oxidative stress. researchgate.net

Based on the findings with the ZnHMS complex, it is plausible that this compound could exert gastroprotective effects by enhancing the gastric mucosal barrier and modulating inflammatory responses. Further studies would be necessary to confirm these mechanisms and to explore the potential role of prostaglandins, nitric oxide, and other cytoprotective pathways.

Table 4: Mechanistic Findings from a Gastroprotective Piperazine-Zinc Complex (ZnHMS) in an Ethanol-Induced Ulcer Model

Parameter Effect of ZnHMS Treatment Implied Mechanism
Gastric Lesions Dose-dependent inhibition Overall gastroprotection
Gastric Mucus Content Significant increase Enhancement of mucosal barrier
Pro-inflammatory Cytokines (IL-6, TNF-α) Modulation of alterations Anti-inflammatory effect
Anti-inflammatory Cytokine (IL-10) Modulation of alterations Anti-inflammatory effect
Nitric Oxide (NO) Release No interference with natural release NO pathway not the primary mechanism

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Elements within the 2-(1-Piperazinyl)-phenol Scaffold

The 2-(1-piperazinyl)-phenol scaffold serves as a foundational structure for numerous biologically active compounds. A pharmacophore model for this scaffold typically consists of several key features that are crucial for molecular recognition and binding to target receptors. The design of hybrid molecules often involves combining the pharmacophoric elements from different known ligands to achieve desired affinity and selectivity. nih.gov For instance, molecules combining features of aminotetralin and piperazine (B1678402) fragments have been developed to target dopamine (B1211576) D2 and D3 receptors. nih.gov

The essential pharmacophoric elements of the 2-(1-piperazinyl)-phenol scaffold generally include:

A Hydrogen Bond Donor: The hydroxyl (-OH) group on the phenol (B47542) ring acts as a critical hydrogen bond donor, interacting with specific amino acid residues in the receptor's binding pocket.

An Ionizable Nitrogen Atom: The piperazine ring contains two nitrogen atoms. One is typically basic and protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the target receptor.

Aromatic/Hydrophobic Region: The phenol ring provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions with aromatic residues within the binding site.

Defined Spatial Arrangement: The specific distance and relative orientation between the hydroxyl group, the aromatic ring, and the protonatable nitrogen of the piperazine are critical for proper alignment and high-affinity binding within the receptor.

Studies on related structures, such as aminotetralin derivatives, have shown that this general pharmacophore can be utilized as a scaffold for designing selective antagonists for various receptors, including opioid receptors. nih.gov The piperazine scaffold itself is considered a privileged structure in medicinal chemistry because its two nitrogen atoms offer versatile points for chemical modification, allowing for the fine-tuning of pharmacological activity. nih.govresearchgate.net

Impact of Substituent Variations on Receptor Binding Affinity and Functional Selectivity

Modifying the 2-(1-piperazinyl)-phenol core structure with various substituents has a profound impact on receptor binding affinity and functional selectivity. The versatile nature of the piperazine ring, in particular, allows for extensive exploration of structure-activity relationships (SAR). researchgate.net

Research has demonstrated that N-substitution on the distal nitrogen of the piperazine ring can accommodate a wide variety of heterocyclic groups, significantly influencing affinity for dopamine D2 and D3 receptors. nih.gov For example, linking substituted indole (B1671886) rings to the piperazine moiety, either directly or via an amide or methylene (B1212753) linker, can maintain or even enhance high affinity and selectivity for the D3 receptor. nih.gov The enantiomers of these complex molecules can exhibit differential activity, with one enantiomer often displaying higher affinity than the other. nih.gov

Similarly, in studies targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors, the replacement of a piperidine (B6355638) moiety with a piperazine ring was found to be a critical structural change that dramatically altered receptor affinity, highlighting the importance of the core heterocyclic structure. acs.orgnih.gov

The following table summarizes findings from various studies on piperazine derivatives, illustrating the effect of structural modifications on receptor binding.

Compound SeriesKey Structural VariationReceptor Target(s)Observed Impact on Binding Affinity (Ki)Reference
5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-olDirect attachment vs. amide/methylene linker for N-piperazine indole substituentDopamine D2/D3An amide linker connected to the 2-position of the indole ring resulted in high affinity and selectivity for the D3 receptor. nih.gov
N-phenylpiperazine benzamidesVariation of substituents on the N-phenylpiperazine moietyDopamine D2/D3Leads to a panel of compounds with varying D2/D3 receptor subtype affinity and selectivity. mdpi.com
Piperazine vs. Piperidine DerivativesReplacement of a piperidine moiety with a piperazineHistamine H3 / Sigma-1 (σ1)Significantly decreased σ1 receptor affinity (Ki changed from 3.64 nM for piperidine to 1531 nM for piperazine). acs.orgnih.gov
tert-Butyl AnaloguesExtension of the alkyl linker length (from C2 to C4)Histamine H3Decreased affinity for the H3 receptor (Ki increased from 16.0 nM to 397 nM). nih.gov
Hybrid Agonist DerivativesFunctionalization of hydroxyl and amino groups to sulfonate esters and amidesDopamine D2/D3Generally modulated affinity and resulted in a loss of agonist potency. nih.gov

These studies collectively show that even subtle changes, such as linker length or the nature of an aromatic substituent, can dramatically alter how a ligand interacts with its biological target. nih.gov Quantitative structure-activity relationship (QSAR) analyses have also revealed that properties like lipophilicity play a crucial role, where biological activity may increase with lipophilicity up to an optimal point, after which it drops significantly. nih.gov

Conformational Analysis and Bioactive Conformations of Piperazine Derivatives

The three-dimensional structure, or conformation, of piperazine derivatives is a critical determinant of their biological activity. The piperazine ring is a saturated heterocycle that primarily adopts a flexible chair conformation. nih.govrsc.org However, its conformational behavior is complex and can be influenced by several factors, including N-substituents. nih.govrsc.org

Two primary conformational phenomena are considered:

Piperazine Ring Interconversion: The chair conformation of the piperazine ring can undergo inversion, flipping between two distinct chair forms. The energy barrier for this ring inversion can be determined using techniques like temperature-dependent 1H NMR spectroscopy. nih.govrsc.org Infrared spectral measurements indicate that for an N-H group on a piperazine ring, the equatorial position is generally preferred. rsc.org

Rotation of N-Substituents: When the piperazine nitrogen is part of an amide bond (e.g., N-acylated piperazines), there is a hindered rotation around the N-C amide bond due to its partial double-bond character. nih.govrsc.org This restricted rotation leads to the existence of different rotamers, further complicating the conformational landscape. nih.govrsc.org

The bioactive conformation is the specific 3D arrangement of the molecule that it adopts when binding to its receptor. Pharmacophore models are designed to represent this bioactive conformation, outlining the spatial arrangement of key interacting features. nih.gov For a series of 1-(2-pyrimidinyl)piperazine derivatives, a pharmacophore model was designed composed of 11 features that characterize the specific binding mode of these ligands to their hypothetical receptor. nih.gov Understanding the bioactive conformation and the energy barriers between different conformations is essential for designing ligands with improved affinity and selectivity.

Theoretical and Computational Chemistry Applications

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for modeling the interaction between a ligand, such as a derivative of 2-(1-piperazinyl)-phenol, and the binding site of a target protein.

Research on analogous piperazine-containing compounds demonstrates that the piperazine (B1678402) ring is a key pharmacophoric feature. Molecular docking studies reveal that the protonated nitrogen of the piperazine ring often forms critical salt bridge interactions with acidic amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), within a receptor's binding pocket. nih.gov For instance, in studies involving the sigma 1 receptor (S1R), ligands containing a piperazine moiety have been shown to form a bidentate salt bridge with the carboxylate groups of Glu172 and Asp126 residues. nih.gov

Furthermore, the phenolic hydroxyl group and the aromatic ring of the 2-(1-piperazinyl)-phenol scaffold can participate in various non-covalent interactions. These include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming connections with polar residues in the binding site.

π-π Stacking: The phenyl ring can engage in stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

π-Cation Interactions: The ionized piperazine nitrogen can interact favorably with the electron-rich aromatic rings of protein residues. nih.gov

Docking scores and binding energy calculations, often derived from methods like Glide or Prime/MMGBSA, help to quantify the affinity of the ligand for the target. connectjournals.com These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing. For example, docking studies on piperazine derivatives have been used to predict their binding affinities for targets such as topoisomerase II and α-amylase. nih.govbiomedpharmajournal.org

Table 1: Common Ligand-Target Interactions for Arylpiperazine Scaffolds
Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid ResiduesSignificance
Salt Bridge / Ionic InteractionProtonated Piperazine NitrogenAspartate (Asp), Glutamate (Glu)Major anchoring interaction, high contribution to binding affinity. nih.gov
Hydrogen BondingPhenolic Hydroxyl, Piperazine NitrogenSerine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)Directional interactions that enhance specificity and affinity.
π-π StackingPhenyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Stabilizes the ligand in the binding pocket through aromatic interactions.
π-Cation InteractionProtonated Piperazine Nitrogen / Phenyl RingTryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr)Contributes to the stabilization of the ligand-receptor complex. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like 2-(1-piperazinyl)-phenol. These methods are used to calculate the molecule's electronic structure, which in turn helps in understanding its stability, reactivity, and spectroscopic properties. researchgate.netnih.gov

Key parameters derived from DFT analysis include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For 2-(1-piperazinyl)-phenol, the phenolic oxygen and piperazine nitrogens are expected to be regions of negative potential, while the hydroxyl hydrogen and protons on the protonated piperazine would be areas of positive potential.

Atomic Charges: Calculations of Mulliken or Natural Bond Orbital (NBO) charges provide the partial charge on each atom, offering insights into local polarity and potential sites for electrostatic interactions. nih.gov

Reactivity Descriptors: DFT allows for the calculation of descriptors like electronegativity, hardness, softness, and Fukui functions. nih.govd-nb.infounc.edu These "conceptual DFT" parameters help predict which sites within the molecule are most likely to undergo electrophilic or nucleophilic attack. nih.gov

These quantum mechanical insights are vital for rationalizing observed chemical behavior and for predicting the outcomes of chemical reactions. superfri.org

Molecular Dynamics Simulations for Binding Site Analysis and Conformational Sampling

While molecular docking provides a static snapshot of a ligand in a binding site, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility of both the ligand and the target protein. mdpi.com

Applications of MD simulations for arylpiperazine compounds include:

Binding Site Stability: After docking, an MD simulation can be run to assess the stability of the predicted binding pose. It reveals whether key interactions, such as hydrogen bonds and salt bridges, are maintained over the simulation time, thus validating the docking results. nih.govmdpi.com

Conformational Sampling: The 2-(1-piperazinyl)-phenol molecule possesses conformational flexibility, particularly in the piperazine ring (which can adopt chair, boat, or twist-boat conformations) and the torsion angle between the phenyl and piperazine rings. nih.gov MD simulations explore the accessible conformational space of the ligand, which is crucial because a molecule may adopt a specific, higher-energy conformation to bind optimally to a receptor. nih.govsabanciuniv.edu

Solvent Effects: MD simulations explicitly model the effects of solvent (typically water) on the ligand-target complex. This provides a more realistic environment to study binding energetics and the role of water molecules in mediating interactions at the binding interface. nih.govnitech.ac.jp

By analyzing the trajectory from an MD simulation, researchers can calculate binding free energies, identify stable interaction networks, and understand the dynamic behavior that governs molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

2D-QSAR: This method correlates biological activity with 2D descriptors calculated from the chemical structure, such as molecular weight, lipophilicity (logP), dipole moment, and topological indices. semanticscholar.org For arylpiperazine derivatives, 2D-QSAR models have been successfully developed to predict antidepressant activities by linking them to descriptors like dipole magnitude and specific atom-type counts. nih.gov

3D-QSAR: This more advanced approach considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov In these methods, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields (and in CoMSIA, also hydrophobic, hydrogen bond donor, and acceptor fields) are calculated at each grid point. nih.gov These field values are then correlated with biological activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on piperazine derivatives identified that electrostatic and steric factors were key determinants of their antagonistic effects. nih.gov

QSAR and 3D-QSAR models are powerful predictive tools in medicinal chemistry. researchgate.netmdpi.commdpi.com They provide crucial guidance for lead optimization by suggesting specific structural modifications to enhance the desired biological activity of compounds based on the 2-(1-piperazinyl)-phenol scaffold. nih.gov

Table 2: Comparison of QSAR Methodologies
MethodologyInput DescriptorsOutputApplication Example for Piperazine Analogs
2D-QSARPhysicochemical properties (e.g., logP), topological indices, electronic descriptors (e.g., HOMO energy). semanticscholar.orgA mathematical equation correlating descriptors with activity. nih.govPredicting 5-HT reuptake inhibition based on dipole moment and atom-type counts. nih.gov
3D-QSAR (CoMFA/CoMSIA)Steric and electrostatic fields calculated around aligned molecules. CoMSIA adds hydrophobic, H-bond donor/acceptor fields. nih.govnih.gov3D contour maps indicating favorable and unfavorable regions for each property. nih.govModeling antihistamine effects by correlating steric and electrostatic fields with antagonistic activity. nih.gov

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation in Research Samples (e.g., HPLC-UV, GC)

Chromatographic methods are fundamental for separating 2-(1-Piperazinyl)-phenol from impurities, starting materials, and other components within a research sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used techniques for purity assessment and isolation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like piperazine (B1678402) derivatives. ntu.edu.iq Reversed-phase HPLC, often employing a C18 column, is commonly utilized. unodc.org Detection is typically achieved using a UV detector, as the phenolic chromophore in the molecule allows for strong absorbance. For quantitative analysis, methods are validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net In some cases, HPLC is coupled with a Diode Array Detector (DAD) for more comprehensive spectral information. researchgate.net

Gas Chromatography (GC): GC is another powerful technique for purity analysis, particularly for volatile impurities. google.com Due to the low volatility of 2-(1-Piperazinyl)-phenol, derivatization is often required to increase its thermal stability and volatility before GC analysis. mdpi.com Flame Ionization Detection (FID) is a common detection method, providing a response proportional to the mass of carbon, which is suitable for quantification. tsijournals.comhakon-art.com GC coupled with mass spectrometry (GC-MS) is frequently used for the definitive identification of piperazine derivatives and their metabolites. researchgate.net

Below is an interactive table summarizing typical chromatographic conditions used for the analysis of related piperazine and phenol (B47542) compounds.

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasFlow RateDetectionTypical Application
HPLC-UV/DADReversed-Phase C18 (e.g., 250 x 4.6 mm, 5µm)Acetonitrile/Methanol/Water gradients with modifiers like diethyl amine (DEA)1.0 mL/minUV/DAD at specific wavelengths (e.g., 340 nm after derivatization)Purity testing, quantitative analysis of parent compound
GC-FID(50%-Phenyl)-methylpolysiloxane (e.g., DB-17, 30 m x 0.53 mm, 1 µm)Helium or Hydrogen2 mL/minFlame Ionization Detector (FID)Analysis of volatile impurities, quantification after derivatization
GC-MSVarious capillary columns (e.g., DB-624)Helium1.0 mL/minMass Spectrometry (MS)Qualitative identification of impurities and metabolites

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 2-(1-Piperazinyl)-phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the precise molecular structure.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Expected signals would include distinct peaks for the aromatic protons on the phenol ring, the protons on the piperazine ring (typically showing complex splitting patterns), and a broad singlet for the phenolic hydroxyl proton.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring and the piperazine ring.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, confirming the connectivity of the atoms and unambiguously assigning the structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. researchgate.net

Molecular Ion Peak ([M]⁺): For 2-(1-Piperazinyl)-phenol (C₁₀H₁₄N₂O), the molecular weight is 178.23 g/mol . nih.gov In the mass spectrum, a molecular ion peak would be expected at m/z 178. docbrown.info

Fragmentation Pattern: The molecule would undergo characteristic fragmentation. Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring, while phenols can lose a hydrogen atom or the COH group. researchgate.netdocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-(1-Piperazinyl)-phenol would exhibit characteristic absorption bands. A normal coordinate analysis (NCA) can be carried out to assign vibrational frequencies.

The table below summarizes the expected spectroscopic data for 2-(1-Piperazinyl)-phenol.

Spectroscopic TechniqueExpected Features
¹H NMR Signals for aromatic protons, piperazine ring protons (CH₂), phenolic proton (OH), and secondary amine proton (NH).
¹³C NMR Signals for aromatic carbons and piperazine ring carbons.
Mass Spectrometry (EI-MS) Molecular ion peak [M]⁺ at m/z = 178. Characteristic fragment ions corresponding to the loss of parts of the piperazine ring. docbrown.info
IR Spectroscopy Broad O-H stretching band (phenol, ~3200-3600 cm⁻¹), N-H stretching (piperazine, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring, ~1500-1600 cm⁻¹), and C-N stretching (~1100-1300 cm⁻¹).

Derivatization Techniques for Enhanced Analytical Detection and Quantitation in Research Matrices

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. mdpi.com For 2-(1-Piperazinyl)-phenol, derivatization can improve volatility for GC analysis or introduce a UV-active or fluorescent tag for more sensitive detection in HPLC. researchgate.net

For the Piperazine Moiety: The secondary amine in the piperazine ring lacks a strong chromophore, making its detection at low levels difficult. researchgate.net Derivatization converts it into a derivative with high optical density or fluorescence. researchgate.net

Dansyl Chloride (DNS-Cl): Reacts with the secondary amine to form a highly fluorescent derivative, enabling sensitive detection by HPLC with fluorescence detection (HPLC-FLD). researchgate.netoup.com

4-Chloro-7-nitrobenzofuran (NBD-Cl): Forms a stable, UV-active derivative, allowing for quantification at low levels using standard HPLC-UV instrumentation. researchgate.net

For the Phenolic Moiety: The hydroxyl group can be derivatized to improve chromatographic behavior or detection sensitivity.

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen on the hydroxyl group with a silyl (B83357) group, increasing volatility and thermal stability for GC-MS analysis. mdpi.comresearchgate.net

Acylation/Alkylation: These reactions can also be used to modify the phenolic group, for example, with methyl chloroformate (MCF), which can improve reproducibility compared to silylation. mdpi.com

The following table details common derivatization strategies for piperazine and phenolic functional groups.

Functional GroupDerivatizing AgentPurposeAnalytical Technique
Piperazine (Secondary Amine)Dansyl Chloride (DNS-Cl)Introduce fluorescent tag for enhanced sensitivity. researchgate.netHPLC-FLD
Piperazine (Secondary Amine)4-Chloro-7-nitrobenzofuran (NBD-Cl)Introduce UV-active chromophore. HPLC-UV
Phenol (Hydroxyl)MSTFA or MTBSTFAIncrease volatility and thermal stability. mdpi.comGC-MS
Phenol (Hydroxyl)3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl)Introduce fluorescent tag for enhanced sensitivity. HPLC-FLD

Bioanalytical Methods for In Vitro and Ex Vivo Studies (e.g., Radioligand Binding Assays, Fluorescence-based assays)

Bioanalytical methods are essential for studying the interaction of 2-(1-Piperazinyl)-phenol with biological targets in research contexts.

Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov The principle involves incubating a biological preparation (e.g., cell membranes or tissue homogenates expressing the receptor of interest) with a radiolabeled ligand that is known to bind to the receptor. nih.gov The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to an inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor. Piperazine derivatives are often evaluated for their affinity at sigma, serotonin (B10506), and opioid receptors using this method. nih.govmdpi.comscinito.ai

Fluorescence-based Assays: These assays offer a sensitive and often high-throughput alternative for quantification and functional studies.

Quantification: For measuring the compound's concentration in biological samples, HPLC with fluorescence detection is commonly used, often after derivatization with a fluorogenic agent like dansyl chloride.

Functional Assays: Changes in the fluorescence of specific probes or biosensors can be used to measure the functional activity of the compound on a biological target, such as an enzyme or ion channel. Fluorescence-based assays can also be used to measure the total phenolic content in extracts. mdpi.comnih.gov For instance, some assays utilize the coupling of phenolic compounds with diazonium salts under alkaline conditions to form a stable diazo chromophore that can be detected by absorbance.

The table below provides an overview of these bioanalytical methods.

MethodPrincipleInformation ObtainedTypical Application in Research
Radioligand Binding AssayCompetition between the test compound and a radiolabeled ligand for a specific receptor target. nih.govBinding affinity (Kᵢ value) of the compound for a receptor. nih.govCharacterizing the pharmacological profile of the compound at various neurotransmitter receptors (e.g., sigma, serotonin).
HPLC with Fluorescence DetectionSeparation by HPLC followed by sensitive detection of fluorescent derivatives or naturally fluorescent compounds. Precise quantification of the compound in biological matrices (e.g., plasma, tissue homogenates).Pharmacokinetic studies (absorption, distribution, metabolism, excretion).
Colorimetric Phenolic AssayReaction of phenolic compounds with a reagent (e.g., diazonium salt) to produce a colored product measured by absorbance. Total concentration of phenolic compounds in a sample. Screening plant extracts or other natural product samples for phenolic content.

Future Research Directions and Unexplored Avenues

Development of Novel Analogues with Enhanced Target Selectivity and Potency

A primary focus of future research will be the rational design and synthesis of novel analogues to improve target selectivity and potency. The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.govsemanticscholar.orgresearchgate.netmdpi.comresearchgate.net By modifying the core 2-(1-Piperazinyl)-phenol structure, researchers can fine-tune its pharmacological properties.

For instance, research into novel thiazolylhydrazine-piperazine derivatives has identified compounds with potent and selective monoamine oxidase-A (MAO-A) inhibitory activity. mdpi.com One of the most effective derivatives, compound 3e , demonstrated a significantly lower IC₅₀ value (0.057 µM) compared to the reference drugs moclobemide (B1677376) (6.061 µM) and clorgiline (B1669238) (0.062 µM). mdpi.com This highlights the potential for developing highly potent and selective inhibitors through structural modification of the piperazine core. mdpi.comnih.gov

Similarly, investigations into dopamine (B1211576) D3 receptor ligands have shown that modifications to an aryl-piperazine structure can dramatically enhance both affinity and selectivity. nih.gov In one study, the enantiomer (-)-10e showed high affinity for the D3 receptor (Ki = 0.57 nM) and over 80-fold selectivity compared to the D2 receptor (Ki = 47.5 nM). nih.gov This level of selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Interactive Data Table: Comparison of MAO-A Inhibitors

Compound IC₅₀ (µM) Notes
Compound 3e 0.057 ± 0.002 Novel thiazolylhydrazine-piperazine derivative. mdpi.com
Moclobemide 6.061 ± 0.262 Reference inhibitor. mdpi.com

| Clorgiline | 0.062 ± 0.002 | Reference inhibitor. mdpi.com |

These examples underscore a clear future direction: the systematic exploration of substitutions on both the phenyl ring and the second nitrogen of the piperazine moiety to create a library of analogues. These new compounds can then be screened against a wide range of biological targets to identify leads with superior potency and selectivity for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov

Exploration of New Mechanistic Hypotheses beyond Current Paradigms

The diverse pharmacological activities associated with the piperazine nucleus—spanning anticancer, antipsychotic, antimicrobial, and anti-inflammatory effects—suggest that its mechanism of action may be more complex than a simple one-drug, one-target interaction. semanticscholar.orgresearchgate.netmdpi.com Future research should explore novel mechanistic hypotheses, such as polypharmacology, where a single compound is designed to interact with multiple targets simultaneously to achieve a synergistic therapeutic effect. nih.gov

The piperazine scaffold is an ideal starting point for developing multi-target-directed ligands. nih.gov For example, derivatives have been designed to act as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, which could offer a multi-pronged approach to treating complex neurological conditions. nih.gov The inherent flexibility of the piperazine ring allows it to serve as a linker or scaffold that can position pharmacophoric groups correctly to interact with different target macromolecules. nih.gov This opens up avenues to investigate its potential in treating complex diseases like cancer and Alzheimer's, where targeting a network of proteins may be more effective than inhibiting a single target. nih.gov

Integration of Multi-Omics Data in Preclinical Research for Systems-Level Understanding

To gain a comprehensive understanding of how 2-(1-Piperazinyl)-phenol analogues function at a systemic level, the integration of multi-omics data in preclinical research is essential. astrazeneca.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of a drug's biological impact. astrazeneca.comcrownbio.comaacrjournals.org By analyzing these layers of biological data, researchers can uncover novel therapeutic targets, identify biomarkers for treatment response, and better understand the molecular pathways that are modulated by the compound. crownbio.comfrontlinegenomics.com

In the context of preclinical research on piperazine phenol (B47542) scaffolds, a multi-omics approach could:

Identify the full spectrum of proteins and pathways affected by a lead compound, revealing both on-target and off-target effects.

Elucidate mechanisms of action by observing downstream changes in gene expression, protein levels, and metabolite concentrations.

Help predict potential toxicities and inform patient selection strategies by identifying genetic or metabolic profiles that correlate with response. astrazeneca.com

This data-driven methodology moves beyond a single-target focus to a systems-level understanding, which is crucial for developing safer and more effective therapies based on the 2-(1-Piperazinyl)-phenol scaffold. mdpi.com

Advancements in Computational Design for Piperazine Phenol Scaffolds

Computational chemistry and in silico modeling are powerful tools for accelerating the drug discovery process for piperazine phenol scaffolds. mdpi.comnih.govacs.org Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of novel analogues to their targets, guiding the synthesis of the most promising candidates. mdpi.comnih.govnih.govrsc.org

Molecular docking studies, for example, have been used to understand the binding interactions of piperazine-containing compounds with targets like monoamine oxidase A and DNA topoisomerase IIα, providing insights into their mechanism of action at the molecular level. mdpi.comnih.govresearchgate.net Furthermore, Density Functional Theory (DFT) computations can help to understand the electronic and structural properties of these molecules, which are crucial for their biological activity. researchgate.net

By leveraging these computational approaches, researchers can:

Screen virtual libraries of thousands of potential analogues before committing to costly and time-consuming chemical synthesis.

Optimize lead compounds by predicting how structural modifications will affect their binding affinity and pharmacokinetic properties. mdpi.com

Design novel compounds with specific desired properties, such as increased selectivity or improved metabolic stability. nih.govacs.org

The synergy between computational design and traditional medicinal chemistry will be pivotal in unlocking the full therapeutic potential of the piperazine phenol scaffold.

Application in Chemical Biology Tools (e.g., as building blocks for PROTAC research)

Beyond direct therapeutic applications, the 2-(1-Piperazinyl)-phenol scaffold is a valuable building block for creating sophisticated chemical biology tools. A particularly promising area is its use in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govsemanticscholar.orgrsc.org PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.govrsc.org

The piperazine moiety is frequently incorporated into the linker component of PROTACs. nih.govscispace.com Its inclusion can offer several advantages:

Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can increase the solubility of the often large and hydrophobic PROTAC molecule. nih.govrsc.orgscispace.com

Structural Rigidity: Incorporating a cyclic structure like piperazine into the linker can reduce its flexibility, which can be advantageous for inducing the formation of a stable ternary complex between the target protein and the E3 ligase. nih.govnih.gov

Metabolic Stability: Linking a piperazine ring via an amide bond can be a strategy to improve metabolic stability by preventing N-dealkylation reactions. nih.govscispace.com

The versatility of the 2-(1-Piperazinyl)-phenol structure, with its reactive phenol and piperazine groups, makes it an excellent starting point for the synthesis of these complex molecules. nih.govacs.org Future research will likely see the development of novel piperazine-containing linkers derived from this scaffold to fine-tune the properties of PROTACs for enhanced efficacy and drug-like characteristics. nih.govsemanticscholar.orgrsc.org

Q & A

Basic: What are the established synthetic routes for 2-(1-Piperazinyl)-phenol Dihydrochloride, and how can purity be validated?

Answer:
The compound is synthesized via nucleophilic substitution between phenol derivatives and piperazine under alkaline conditions, followed by dihydrochloride salt formation using hydrochloric acid. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:
Key methods include:

  • 1H/13C NMR : To confirm the piperazinyl-phenol backbone and hydrochloride salt formation (e.g., δ 3.2–3.5 ppm for piperazine protons).
  • FTIR : Identification of O–H (phenolic, ~3300 cm⁻¹) and N–H (piperazine, ~2500 cm⁻¹) stretches.
  • Mass spectrometry (ESI-MS) : For molecular ion validation (C10H14N2O·2HCl, M.W. 263.16).
  • Melting point analysis : Consistency with literature values (e.g., ~193°C for analogous dihydrochlorides) .

Advanced: How should researchers design experiments to study the compound’s interaction with serotonin transporters (SERT) or histamine H3 receptors?

Answer:

  • Radioligand binding assays : Use [3H]citalopram for SERT affinity studies, with competitive inhibition protocols to calculate IC50 values.
  • Functional assays : Measure H3 receptor antagonism via cAMP accumulation in transfected HEK-293 cells. Include positive controls (e.g., thioperamide for H3) and validate results with Schild analysis to confirm competitive antagonism .

Advanced: How can researchers reconcile discrepancies in reported receptor affinity data for piperazine derivatives?

Answer:
Discrepancies often arise from:

  • Assay conditions : Variations in buffer pH, temperature, or ion concentrations (e.g., Mg²⁺ impacts GPCR stability).
  • Cell line differences : Endogenous receptor expression levels in CHO vs. HEK-293 cells.
  • Data normalization : Use standardized reference ligands (e.g., prazosin for α-adrenoceptors) and validate with concentration-ratio methods for potency comparisons .

Methodological: What factors influence the stability of this compound in aqueous solutions?

Answer:
Stability is pH-dependent, with optimal solubility in acidic buffers (pH 3–5). Degradation occurs via hydrolysis of the piperazine ring at high pH (>8) or elevated temperatures (>40°C). Store lyophilized powder at –20°C; for working solutions, use freshly prepared buffers with antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation .

Methodological: How can researchers quantify this compound in biological matrices?

Answer:

  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (C18 columns).
  • LC-MS/MS : Use a reverse-phase C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Monitor transitions m/z 263.1 → 154.1 (quantifier) and 263.1 → 121.0 (qualifier). Validate with spiked plasma calibration curves (1–1000 ng/mL, R² > 0.99) .

Biological Activity: What in vitro models are suitable for assessing its inhibitory effect on cathepsin K?

Answer:

  • Fluorogenic enzyme assays : Use Z-Gly-Pro-Arg-AMC substrate in human osteoclast lysates. Measure fluorescence (λex 380 nm, λem 460 nm) and calculate Ki values via Lineweaver-Burk plots.
  • Cell-based resorption assays : Differentiate RAW 264.7 cells into osteoclasts and quantify collagen degradation in the presence of the compound (IC50 typically < 100 nM) .

Mechanistic: How does structural modification of the piperazine ring impact pharmacological activity?

Answer:

  • N-substitution : Bulky groups (e.g., benzyl) enhance α-adrenoceptor selectivity but reduce solubility.
  • Phenol position : Para-substitution (vs. ortho/meta) improves SERT binding due to optimal steric alignment.
  • Salt form : Dihydrochloride salts increase aqueous solubility vs. free bases, critical for in vivo studies .

Contradictions in Data: Why do solubility values vary across studies for structurally similar dihydrochlorides?

Answer:
Variations arise from:

  • Crystalline vs. amorphous forms : Amorphous powders exhibit higher solubility but lower stability.
  • Counterion effects : Chloride vs. other anions (e.g., sulfate) alter lattice energy.
  • Measurement protocols : Equilibrium solubility (shake-flask) vs. kinetic solubility (DMSO stock dilution) .

Advanced: What strategies mitigate off-target effects in receptor profiling studies?

Answer:

  • Selectivity panels : Screen against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep).
  • Computational docking : Use Schrödinger Glide to predict binding poses and identify key residues (e.g., Asp113 in α2B-adrenoceptors).
  • Metabolite testing : Assess activity of major metabolites (e.g., N-oxide derivatives) to rule out secondary interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.